molecular formula C7H7NO2S B13616379 Methyl 3-(thiazol-5-yl)acrylate

Methyl 3-(thiazol-5-yl)acrylate

Cat. No.: B13616379
M. Wt: 169.20 g/mol
InChI Key: QLSKTMPTLBIKOT-NSCUHMNNSA-N
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Description

Methyl (2E)-3-(1,3-thiazol-5-yl)prop-2-enoate is an organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a thiazole ring attached to a propenoate moiety, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2E)-3-(1,3-thiazol-5-yl)prop-2-enoate typically involves the condensation of thiazole derivatives with appropriate esterifying agents. One common method is the Knoevenagel condensation reaction, where thiazole-5-carbaldehyde reacts with methyl acrylate in the presence of a base such as piperidine. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of methyl (2E)-3-(1,3-thiazol-5-yl)prop-2-enoate can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts. Continuous flow reactors may be employed to enhance the efficiency and yield of the product. The purification process typically involves recrystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl (2E)-3-(1,3-thiazol-5-yl)prop-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into thiazolidine derivatives.

    Substitution: The propenoate moiety allows for nucleophilic substitution reactions, leading to the formation of various substituted thiazole derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted thiazole derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl (2E)-3-(1,3-thiazol-5-yl)prop-2-enoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives.

    Biology: The compound exhibits biological activity and is studied for its potential antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for targeting specific enzymes and receptors.

    Industry: It is used in the development of agrochemicals and other industrial products due to its versatile reactivity.

Mechanism of Action

The mechanism of action of methyl (2E)-3-(1,3-thiazol-5-yl)prop-2-enoate involves its interaction with specific molecular targets, such as enzymes and receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its binding affinity and specificity. The propenoate moiety can undergo conjugation with nucleophiles, leading to the formation of covalent bonds with target molecules. These interactions can modulate the activity of enzymes and receptors, resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Thiazole-4-carboxylate: Similar in structure but with a carboxylate group instead of a propenoate moiety.

    Thiazole-2-amine: Contains an amino group at the 2-position of the thiazole ring.

    Thiazole-5-carbaldehyde: Features an aldehyde group at the 5-position of the thiazole ring.

Uniqueness

Methyl (2E)-3-(1,3-thiazol-5-yl)prop-2-enoate is unique due to the presence of both the thiazole ring and the propenoate moiety, which confer distinct reactivity and biological activity. The combination of these functional groups allows for a wide range of chemical transformations and applications, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C7H7NO2S

Molecular Weight

169.20 g/mol

IUPAC Name

methyl (E)-3-(1,3-thiazol-5-yl)prop-2-enoate

InChI

InChI=1S/C7H7NO2S/c1-10-7(9)3-2-6-4-8-5-11-6/h2-5H,1H3/b3-2+

InChI Key

QLSKTMPTLBIKOT-NSCUHMNNSA-N

Isomeric SMILES

COC(=O)/C=C/C1=CN=CS1

Canonical SMILES

COC(=O)C=CC1=CN=CS1

Origin of Product

United States

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